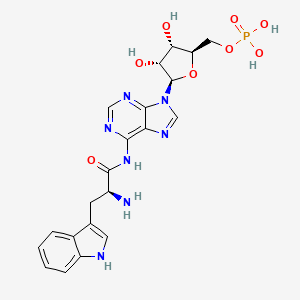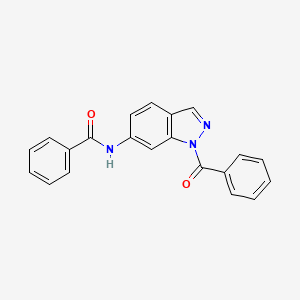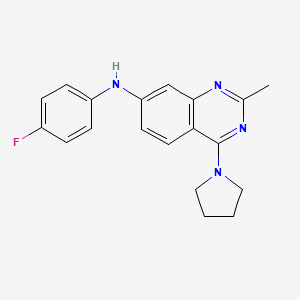
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. The presence of the nitrophenyl and imidazole groups in its structure makes it a compound of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 2-nitroaniline with imidazole-2-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various bases. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(2-Nitrophenyl)-1H-imidazole-2-sulfonamide can be compared with other similar compounds such as:
2-Nitrobenzyl alcohol: Known for its photochemical properties.
1-(2-Nitrophenyl)ethanol: Used in similar photochemical studies.
2-Nitrosobenzaldehyde: Formed from the photolysis of 2-nitrobenzyl compounds. These compounds share the nitrophenyl group but differ in their additional functional groups and overall structure, leading to unique properties and applications.
Propiedades
Número CAS |
89518-00-3 |
|---|---|
Fórmula molecular |
C9H8N4O4S |
Peso molecular |
268.25 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)imidazole-2-sulfonamide |
InChI |
InChI=1S/C9H8N4O4S/c10-18(16,17)9-11-5-6-12(9)7-3-1-2-4-8(7)13(14)15/h1-6H,(H2,10,16,17) |
Clave InChI |
BBSJVWVRFLGLOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)



![4-Methyl-N-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12936301.png)
